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molecular formula C7H10O2 B049227 1-Cyclopropyl-1,3-butanedione CAS No. 21573-10-4

1-Cyclopropyl-1,3-butanedione

Cat. No. B049227
M. Wt: 126.15 g/mol
InChI Key: KLCGMDWRXACELA-UHFFFAOYSA-N
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Patent
US04515626

Procedure details

Boron trifluoride gas is introduced for one hour at 40° C. into a mixture of 191 g of cyclopropanecarboxylic acid and 45 g of acetone. There is formed a black oily product, which is diluted with 800 ml of ether. The ether phase is then washed 4 times with 300 ml of water each time, and, with ice cooling, 30% sodium hydroxide solution is finally added until the pH value is ~9. The ether layer is separated, and the aqueous phase is extracted three times with 300 ml of ether each time. The ether phases are collected, dried over sodium sulfate, purified with active charcoal, filtered, and concentrated by evaporation. The oil which remains is purified by chromatography through a silica gel column with ether/hexane (1:3) as the eluant. The yield after removal of the solvent by evaporation is 22 g of the title compound as light-coloured oil; refractive index nD24 : 1.488.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
191 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
B(F)(F)F.[CH:5]1([C:8]([OH:10])=O)[CH2:7][CH2:6]1.[CH3:11][C:12]([CH3:14])=[O:13]>CCOCC>[CH:5]1([C:8](=[O:10])[CH2:11][C:12](=[O:13])[CH3:14])[CH2:7][CH2:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F
Name
Quantity
191 g
Type
reactant
Smiles
C1(CC1)C(=O)O
Name
Quantity
45 g
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
800 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
There is formed a black oily product, which
WASH
Type
WASH
Details
The ether phase is then washed 4 times with 300 ml of water each time
ADDITION
Type
ADDITION
Details
with ice cooling, 30% sodium hydroxide solution is finally added until the pH value
CUSTOM
Type
CUSTOM
Details
The ether layer is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted three times with 300 ml of ether each time
CUSTOM
Type
CUSTOM
Details
The ether phases are collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
purified with active charcoal
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
The oil which remains is purified by chromatography through a silica gel column with ether/hexane (1:3) as the eluant
CUSTOM
Type
CUSTOM
Details
The yield
CUSTOM
Type
CUSTOM
Details
after removal of the solvent
CUSTOM
Type
CUSTOM
Details
by evaporation

Outcomes

Product
Name
Type
Smiles
C1(CC1)C(CC(C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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